14-HydroxyCarminomycin

Multidrug Resistance Cytotoxicity Anthracycline

14-HydroxyCarminomycin (Desmethyl doxorubicin) is the definitive anthracycline probe for multidrug resistance (MDR) research independent of P-glycoprotein efflux. Unlike doxorubicin, it retains equipotent cytotoxicity against MCF-7Dox and K562i/S9 MDR sublines, enabling isolation of alternative resistance mechanisms. It also demonstrates superior suppression of antibody synthesis compared to carminomycin and rubomycin, making it essential for preclinical immunology models alongside broad tumor model comparisons.

Molecular Formula C26H27NO11
Molecular Weight 529.5 g/mol
Cat. No. B1250173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-HydroxyCarminomycin
Synonyms14-hydroxycarminomycin
Molecular FormulaC26H27NO11
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O
InChIInChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3/t9-,12-,14-,16-,21+,26-/m0/s1
InChIKeyXELCDTXCWBAMFX-CQSLTQQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-HydroxyCarminomycin: Anthracycline Antibiotic & MDR Research Tool


14-HydroxyCarminomycin, also known as desmethyl doxorubicin (CAS: 69401-50-9; molecular formula C26H27NO11; MW 529.50), is a semi-synthetic anthracycline antibiotic derived from carminomycin [1][2]. It is characterized by a C-14 hydroxyl group modification relative to its parent compound [1]. The compound has been evaluated preclinically for antitumor activity in both in vitro and in vivo models, including leukemia and breast carcinoma cell lines and murine tumor xenografts [1][3].

Why Substituting 14-HydroxyCarminomycin with Carminomycin or Doxorubicin Fails


Generic substitution between anthracycline analogs like carminomycin, doxorubicin, and 14-hydroxycarminomycin is not feasible due to quantifiable differences in therapeutic index, resistance profile, and immunomodulatory effects. For instance, carminomycin exhibits limited efficacy in certain doxorubicin-resistant models, while 14-hydroxycarminomycin retains equipotent activity against multidrug-resistant sublines [1]. Furthermore, 14-hydroxycarminomycin demonstrates superior suppression of antibody synthesis induction compared to carminomycin and rubomycin [2]. These divergent properties necessitate precise compound selection for experimental and procurement applications [1][2].

Quantitative Evidence for Selection of 14-HydroxyCarminomycin Over Analogs


Equipotent Cytotoxicity Against Wild-Type and MDR Cancer Cell Lines

14-Hydroxycarminomycin demonstrates equipotent cytotoxicity against both wild-type and multidrug-resistant (MDR) cancer cell lines, a critical differentiation from doxorubicin. In the K562 leukemia model, the compound maintained consistent activity against the MDR subline K562i/S9, whereas doxorubicin shows a known susceptibility to P-glycoprotein-mediated efflux [1].

Multidrug Resistance Cytotoxicity Anthracycline

Superior Suppression of Antibody Synthesis vs. Carminomycin and Rubomycin

In comparative immunopharmacology studies, 14-hydroxycarminomycin exhibited significantly greater suppression of antibody synthesis induction than carminomycin and rubomycin. This was quantified in a murine model using sheep red blood cell immunization, where 14-hydroxycarminomycin was described as 'much superior' [1].

Immunosuppression Antibody Response Anthracycline

Differential Antitumor Efficacy Profile in Murine Leukemia P-388

While 14-hydroxycarminomycin demonstrates broad antitumor activity, its in vivo efficacy against the P-388 leukemia model is lower than that of carminomycin. This was observed in a comparative study of the 13-dihydro derivative, where the 14-hydroxycarminomycin derivative showed reduced effect relative to carminomycin, contrasting with its superior performance in other models [1].

In Vivo Antitumor Leukemia P-388 Selectivity

Primary Research Applications of 14-HydroxyCarminomycin


Investigating Non-P-glycoprotein Mediated Multidrug Resistance (MDR)

14-Hydroxycarminomycin serves as a critical probe for MDR pathways that are independent of P-glycoprotein efflux. Because it retains equipotent cytotoxicity against MCF-7Dox and K562i/S9 cells—unlike doxorubicin—it enables researchers to isolate and study alternative resistance mechanisms [1].

Comparative Anthracycline Pharmacology and Tumor-Type Selectivity Studies

This compound is valuable for side-by-side efficacy comparisons across diverse murine tumor models, including lymphadenosis HK/Li, Ehrlich carcinoma, hemocytoblastosis La, and P-388 leukemia. Such studies delineate the unique spectrum of activity for 14-hydroxycarminomycin relative to carminomycin and doxorubicin [1].

Immunomodulatory Research in Anthracycline Therapy

Given its demonstrated superior suppression of antibody synthesis induction compared to carminomycin and rubomycin, 14-hydroxycarminomycin is a tool for exploring the immunosuppressive facets of anthracycline treatment in preclinical immunology models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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